molecular formula C14H20N2O2 B585282 N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide CAS No. 51989-48-1

N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide

Cat. No. B585282
CAS RN: 51989-48-1
M. Wt: 248.326
InChI Key: PNGZGTQKSFXTPA-UHFFFAOYSA-N
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Description

“N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is a local anesthetic with less cardiotoxicity than bupivacaine . It causes a reversible blockade of impulse propagation along nerve fibers by preventing the inward movement of sodium ions through the cell membrane of the nerve fibers .


Synthesis Analysis

The synthesis of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” involves several steps. First, 2-piperidinecarboxylic acid is reacted with chloromethane gas at room temperature for 1 hour. The mixture is then heated to 55°C and a solution of bis(trichloromethyl) carbonate (BTC) in toluene is added over 2 hours. The reaction is maintained at this temperature for 5 hours. A solution of 2,6-dimethylaniline in toluene is then added and the reaction is allowed to proceed at 55-60°C for 2 hours .


Molecular Structure Analysis

The molecular formula of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is C14H20N2O2 . The compound has a molecular weight of 232.33 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” include the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical And Chemical Properties Analysis

“N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” is a solid at 20°C . The compound has a melting point of 114.0 to 118.0°C .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin(IV) complexes, including those derived from mefenamic acid and other carboxylic acids, have shown significant antituberculosis activity. These complexes exhibit a wide range of structural diversity, with their biological activity influenced by the nature of the ligand environment, organic groups attached to the tin, and compound structure. Triorganotin(IV) complexes, in particular, have been identified as having superior antituberculosis activity compared to their diorganotin(IV) counterparts, potentially due to differences in toxicity associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).

Nanofiltration Membrane Technology

Recent advancements in nanofiltration (NF) membrane technology, particularly those involving piperazine-based NF membranes with crumpled polyamide layers, have demonstrated significant potential for environmental applications, including water softening, purification, and wastewater treatment. These membranes have been recognized for their enhanced separation performance, offering improvements in water permeance, selectivity, and antifouling properties. The development of crumpled NF membranes represents a critical step forward in the design of high-performance NF membranes for a wide range of environmental applications (Shao et al., 2022).

Piperazine Derivatives in Therapeutic Applications

Piperazine, a core structural motif in many therapeutic agents, is involved in a wide array of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resulting molecules, highlighting the versatility of piperazine as a building block in drug discovery. This underscores the potential for piperazine derivatives, including N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide, to serve as key components in the development of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Future Directions

The future directions for “N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide” could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGZGTQKSFXTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857751
Record name N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide

CAS RN

51989-48-1
Record name N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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